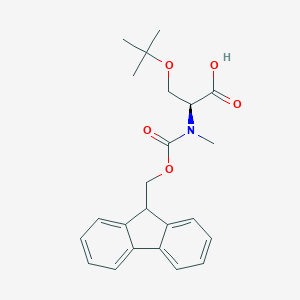

Fmoc-N-Me-Ser(tBu)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-23(2,3)29-14-20(21(25)26)24(4)22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSAXALAXPNFMG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426642 | |

| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197632-77-2 | |

| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-N-Me-Ser(tBu)-OH (CAS: 197632-77-2): A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-Me-Ser(tBu)-OH is a specialized amino acid derivative crucial for the synthesis of complex and modified peptides. Its unique N-methylated backbone and protected side chain offer strategic advantages in drug design and development by enhancing proteolytic stability and modulating peptide conformation. This guide provides an in-depth overview of its properties, applications, and detailed protocols for its use in solid-phase peptide synthesis (SPPS).

Core Properties and Specifications

This compound is a white to off-white solid, valued for its high purity in demanding synthetic applications.[1] Key physicochemical data are summarized below, providing a baseline for its use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 197632-77-2 | [1][2] |

| Molecular Formula | C23H27NO5 | [1][2] |

| Molecular Weight | 397.47 g/mol | [1][2] |

| Appearance | White to off-white solid/powder or crystals | [1][2] |

| Purity | ≥95.0% - 99.5% (HPLC/Chiral HPLC) | [1][3] |

| Melting Point | 213-218 °C | [2][4] |

| Optical Rotation | [a]D20 = 2 ± 1 ° (c=1 in MeOH) | [1] |

| Storage Conditions | 2-8°C | [1][2][4] |

Applications in Peptide Science

The primary application of this compound lies in Fmoc solid-phase peptide synthesis (SPPS) .[2][4] The incorporation of N-methylated amino acids like this serine derivative into peptide sequences is a key strategy for:

-

Enhancing Proteolytic Stability: The N-methyl group provides steric hindrance, making the adjacent peptide bond resistant to cleavage by proteases. This can improve the in vivo half-life of peptide-based therapeutics.

-

Modulating Conformation: N-methylation restricts the conformational flexibility of the peptide backbone, which can be used to lock the peptide into a bioactive conformation and improve target affinity and specificity.

-

Improving Pharmacokinetic Properties: Increased stability and altered conformation can lead to improved oral bioavailability and better overall pharmacokinetic profiles for drug candidates.[5]

While this derivative is a building block, the resulting N-methylated peptides are versatile tools in drug development, potentially targeting a wide array of biological processes, including cellular signaling pathways.[1][6]

Experimental Protocols: Solid-Phase Peptide Synthesis

The incorporation of N-methylated amino acids such as this compound into a growing peptide chain is challenging due to the steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling reactions.[7] Therefore, optimized protocols are required.

Manual SPPS Protocol for Incorporating this compound

This protocol outlines a typical manual procedure for coupling this compound onto a resin-bound peptide chain.

1. Resin Preparation:

- Swell the desired resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

- Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF (one 5-minute treatment followed by one 10-minute treatment).

- Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

2. Activation and Coupling of this compound:

- In a separate vial, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

- Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the activation mixture and vortex for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction vessel for 2-4 hours at room temperature. Note: Longer coupling times are often necessary for N-methylated residues compared to standard amino acids.

3. Monitoring the Coupling Reaction:

- The standard Kaiser test is not effective for secondary amines. Use the Isatin test or the Bromophenol Blue test to monitor the coupling progress.

- To perform the Bromophenol Blue test:

- Take a small sample of the resin and wash it with methanol.

- Add a few drops of 0.1% Bromophenol Blue solution in DMF.

- A blue or green color indicates incomplete coupling, while a yellow color indicates completion.[8]

4. Recoupling (if necessary):

- If the monitoring test indicates an incomplete reaction, drain the reaction vessel and repeat the coupling step with a freshly prepared activated solution of this compound.

5. Capping (Optional but Recommended):

- If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.

- Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

6. Continuation of Synthesis:

- After successful coupling, wash the resin thoroughly with DMF and proceed to the deprotection step for the newly added residue to continue the peptide chain elongation.

7. Final Cleavage and Deprotection:

- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group on the N-methylated serine) are removed.

- A standard cleavage cocktail for this purpose is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). The reaction is typically carried out for 2-3 hours at room temperature.

- Precipitate the crude peptide in cold diethyl ether, centrifuge, wash, and dry under vacuum.

8. Purification and Analysis:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Visualizing Workflows and Concepts

Diagrams can clarify complex processes and relationships. Below are Graphviz-generated diagrams illustrating the SPPS workflow and the conceptual role of N-methylated peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

The Impact of N-Methylation on Peptide Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, represents a critical strategy in medicinal chemistry for optimizing the therapeutic potential of peptide-based drugs. This modification introduces significant conformational constraints that can profoundly influence a peptide's bioactivity, enzymatic stability, and membrane permeability. This in-depth technical guide explores the multifaceted role of N-methylation in dictating peptide conformation, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Conformational Consequences of N-Methylation

The introduction of a methyl group on the backbone amide nitrogen imparts several key structural changes:

-

Steric Hindrance and Torsional Angles: The added methyl group introduces steric bulk, which restricts the rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of the peptide backbone. This limitation in conformational freedom can favor specific secondary structures, such as β-turns, and can significantly alter the overall three-dimensional shape of the peptide.[1][2] The peptide bond preceding the N-methylated residue is also more prone to adopting a cis conformation, a feature that can dramatically influence the peptide's architecture.

-

Hydrogen Bonding: N-methylation removes the amide proton, which acts as a hydrogen bond donor. This modification disrupts the formation of intramolecular hydrogen bonds that are crucial for stabilizing secondary structures like α-helices and β-sheets.[3] Consequently, N-methylation can act as a "helix breaker" but can also promote the formation of alternative hydrogen bonding networks and turn structures.

-

Lipophilicity: The addition of a methyl group increases the lipophilicity of the peptide. This enhanced "greasiness" can improve the peptide's ability to cross cell membranes, a significant advantage for oral bioavailability.

Quantitative Impact of N-Methylation on Peptide Properties

The conformational changes induced by N-methylation translate into measurable differences in a peptide's biological and pharmacological properties. The following tables summarize quantitative data from various studies, highlighting the impact of this modification.

Table 1: Effect of N-Methylation on Receptor Binding Affinity

| Peptide Class | Target Receptor | Peptide/Analog | Modification | IC50 (nM) | Fold Change vs. Unmodified | Reference |

| RGD Peptides | Integrin αvβ3 | c(-RGDfK-) | Unmodified | 2.6 ± 0.6 | - | [4] |

| c(-RGDfK-)[MPA] | Monovalent ligand with spacer | 3.4 ± 0.4 | 0.76 | [4] | ||

| [c(-RGDfE-)[HexPPPPPP]]2K-cta | Divalent, polyproline spacer | 0.17 ± 0.03 | 15.3 | [4] | ||

| E[c(RGDyK)]2 | Dimeric RGD | 79.2 ± 4.2 | - | [5] | ||

| FPTA-RGD2 | Modified dimeric RGD | 144 ± 6.5 | 0.55 | [5] | ||

| Somatostatin (B550006) Analogs | Somatostatin Receptor 2 (SST2) | natLu-DOTA-ST8950 | N-methylated analog | 0.37 | - | [6] |

| natLu-DOTA-NOC | N-methylated analog | 0.51 | - | [6] | ||

| Somatostatin Antagonist | Human Somatostatin Receptor 2 (hsst2) | Lead Antagonist | Unmodified | - | - | [7] |

| Analog 5 | N-Methylation at Lys(9) | 0.73 (inhibition of GH release) | ~4-fold increase in potency | [7] |

Table 2: Influence of N-Methylation on Proteolytic Stability and Permeability

| Peptide | Modification | Stability Assay | Half-life (t1/2) | Permeability Assay | Permeability (x 10-6 cm/s) | Reference |

| Cyclic Hexapeptide 1 | Unmodified | Human Plasma | > 360 min | RRCK | 1.8 | [8] |

| Cyclic Hexapeptide 3 | Trimethylated analog of 1 | Human Plasma | > 360 min | RRCK | - | [8] |

| Cyclosporine A (CSA) | Naturally N-methylated | Human Plasma | > 360 min | RRCK | 1.1 | [8] |

Table 3: Representative Dihedral Angles (Φ, Ψ) in N-Methylated Peptides

| Peptide Fragment | Residue | Φ (degrees) | Ψ (degrees) | Reference |

| Ac-Ala-NHMe | Ala | -135 | +135 | [9] |

| N-formyl-L-alanine amide | Ala | -145.7 | 145.5 | [7] |

| N-formyl-L-alanine amide | Ala | -156.2 | 149.9 | [7] |

Key Signaling Pathways Influenced by N-Methylated Peptides

N-methylated peptides often target key signaling hubs, such as G-protein coupled receptors (GPCRs) and integrins. Understanding these pathways is crucial for rational drug design.

GPCR Signaling (Gαq Pathway)

Many bioactive peptides, including somatostatin analogs, exert their effects through GPCRs. The Gαq pathway is a common downstream cascade.

Integrin αvβ3 Signaling

N-methylated RGD (Arginine-Glycine-Aspartic acid) peptides are well-known inhibitors of integrin αvβ3, which plays a crucial role in cell adhesion, migration, and angiogenesis.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

This protocol outlines a general method for the on-resin N-methylation of a peptide during Fmoc-based SPPS.

Workflow for On-Resin N-Methylation:

Detailed Methodology:

-

Resin Preparation: Start with the peptide chain assembled on a solid support (e.g., Rink amide resin) with the N-terminal Fmoc group removed.

-

Sulfonylation: To the resin, add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 2,4,6-collidine in N-methylpyrrolidone (NMP). Allow the reaction to proceed for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with NMP to remove excess reagents.

-

Methylation: Treat the resin with a solution of 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) and methyl iodide (MeI) in NMP. The reaction is typically complete within 30 minutes.

-

Washing: Wash the resin with NMP.

-

Desulfonylation: Remove the o-NBS protecting group by treating the resin with a solution of β-mercaptoethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP for 5-10 minutes.

-

Washing: Wash the resin extensively with NMP and dichloromethane (B109758) (DCM).

-

Continuation of SPPS: The now N-methylated amine is ready for the coupling of the next Fmoc-protected amino acid. Note that coupling to a secondary amine is often slower and may require stronger coupling reagents (e.g., HATU) and/or longer reaction times.

-

Cleavage and Purification: After the full peptide sequence is synthesized, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). Purify the crude peptide by reverse-phase HPLC.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool to elucidate the three-dimensional structure of N-methylated peptides in solution.

Experimental Parameters:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or a mixture of H₂O/D₂O with an organic co-solvent) to a concentration of 1-5 mM.

-

1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to assess sample purity and observe the chemical shifts of the amide and alpha protons. The N-methyl group will appear as a singlet, typically between 2.5 and 3.5 ppm.

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Crucial for determining through-space proximities between protons. NOE cross-peaks between backbone and side-chain protons provide distance restraints for structure calculation.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.

-

¹H-¹⁵N HSQC (if ¹⁵N labeling is used): Provides information on the backbone amide environment.

-

-

Structure Calculation: The distance restraints obtained from NOESY/ROESY spectra, along with dihedral angle restraints derived from coupling constants (if measurable), are used as input for structure calculation programs like CYANA, XPLOR-NIH, or CNS to generate a family of conformers consistent with the NMR data.

X-ray Crystallography

X-ray crystallography provides a high-resolution, solid-state structure of a peptide.

Methodology:

-

Crystallization Screening: The purified N-methylated peptide is screened against a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[9] Peptide concentrations are typically in the range of 5-20 mg/mL.

-

Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, single crystals suitable for X-ray diffraction.

-

Data Collection: A suitable crystal is mounted and cryo-cooled in a stream of liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The diffraction data is processed to obtain electron density maps. The peptide structure is then built into the electron density and refined to yield the final atomic coordinates. For novel structures, phasing may be achieved through methods like molecular replacement (if a homologous structure exists) or by incorporating heavy atoms.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and conformational landscape of N-methylated peptides in a simulated environment (e.g., in water or a lipid bilayer).

General Workflow using GROMACS:

Protocol Outline:

-

System Preparation:

-

Obtain or build a starting structure of the N-methylated peptide in PDB format.

-

Generate a molecular topology for the peptide using a force field (e.g., AMBER, CHARMM, OPLS). This is a critical step, as parameters for the N-methylated residue may need to be created or modified if they are not standard in the chosen force field.

-

-

Solvation and Ionization:

-

Define a simulation box and fill it with a chosen water model (e.g., TIP3P).

-

Add ions to neutralize the overall charge of the system.

-

-

Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

-

Equilibration:

-

Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.

-

Perform another short simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

-

-

Production MD: Run the main simulation for a desired length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.

-

Analysis: Analyze the resulting trajectory to study the peptide's conformational dynamics, including RMSD (root-mean-square deviation), RMSF (root-mean-square fluctuation), hydrogen bonding patterns, and the distribution of phi and psi dihedral angles.

Conclusion

N-methylation is a powerful and versatile tool in peptide drug design, offering a means to rationally modulate a peptide's conformational landscape. By introducing steric constraints and altering hydrogen bonding capabilities, this modification can lead to enhanced proteolytic stability, improved membrane permeability, and optimized receptor binding affinity. A thorough understanding of the structural consequences of N-methylation, coupled with robust experimental and computational techniques for characterization, is essential for the successful development of next-generation peptide therapeutics.

References

- 1. αVβ3 Integrin Regulates Macrophage Inflammatory Responses via PI3 Kinase/Akt-Dependent NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 4. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of a New 177Lu-Labeled Somatostatin Analog for the Treatment of Tumors Expressing Somatostatin Receptor Subtypes 2 and 5 [mdpi.com]

- 7. Highly potent and subtype selective ligands derived by N-methyl scan of a somatostatin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of N-Methylated Serine in Peptide Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug discovery. Among the various chemical alterations, N-methylation of the peptide backbone has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability. This in-depth technical guide focuses on the benefits and practical considerations of incorporating a specific N-methylated amino acid, N-methylated serine (N-Me-Ser), into peptide design. By exploring its impact on peptide structure and function, alongside detailed experimental protocols, this guide serves as a comprehensive resource for researchers aiming to leverage N-methylation to develop next-generation peptide therapeutics.

Core Benefits of N-Methylated Serine Incorporation

The introduction of a methyl group onto the amide nitrogen of a serine residue can profoundly alter the physicochemical and biological properties of a peptide. These changes collectively contribute to improved "drug-like" characteristics.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation by proteases. The methyl group provides steric hindrance at the amide bond, disrupting the recognition and cleavage by a wide range of endo- and exopeptidases that are abundant in biological fluids.[1][2][3] This increased stability translates to a longer circulating half-life in vivo, a critical factor for maintaining therapeutic concentrations.

Improved Cell Permeability

N-methylation can enhance a peptide's ability to cross cellular membranes. The replacement of the amide proton with a methyl group reduces the hydrogen bond donor capacity of the peptide backbone. This modification can lead to a more compact, lipophilic conformation that is less solvated by water, thereby lowering the energetic barrier for partitioning into the lipid bilayer of cell membranes.[3][4]

Conformational Control and Receptor Affinity

N-methylation restricts the conformational flexibility of the peptide backbone, which can favor a bioactive conformation for receptor binding.[3] By locking the peptide into a specific three-dimensional structure, N-methylation can lead to increased receptor binding affinity and selectivity. However, the effect is highly dependent on the position of the N-methylation and the specific receptor-ligand interaction. In some cases, it can also lead to a decrease in affinity if the induced conformation is not optimal for binding.

A notable example is the N-methylation of Serine at position 13 in a somatostatin (B550006) analog. This modification resulted in a significant increase in binding affinity for the human somatostatin receptor subtype 1 (sst1), demonstrating the potential of N-methyl-serine to fine-tune receptor interactions.

Quantitative Data on the Impact of N-Methylated Serine

The following tables summarize quantitative data from literature, illustrating the impact of N-methylation on key peptide properties. While comprehensive data for a single peptide comparing serine with N-methyl-serine across all parameters is scarce, the available information provides valuable insights.

Table 1: Effect of N-Methylation on Receptor Binding Affinity

| Peptide Analog | Target Receptor | IC50 (nM) | Fold Change in Affinity | Reference |

| des-AA¹˒²˒⁵-[D-Trp⁸,IAmp⁹]SRIF | human sst1 | 15 ± 2 | - | [5] |

| des-AA¹˒²˒⁵-[D-Trp⁸,IAmp⁹,(NαMe)Ser¹³]SRIF | human sst1 | 3.6 ± 0.3 | ~4.2-fold increase | [5] |

Table 2: Illustrative Effect of N-Methylation on Proteolytic Stability

| Peptide | Matrix | Half-life (t½) | Reference |

| Peptide5 (H-VDCFLSRPTEKT-OH) | 25% Human Serum | ~10 hours | [5] |

| Peptide5 with N-Me-Lys | 25% Human Serum | > 48 hours | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of peptides containing N-methylated serine.

Synthesis of Peptides Containing N-Methylated Serine

The synthesis of peptides containing N-methylated amino acids presents unique challenges due to the steric hindrance of the N-methyl group, which can lead to slower and incomplete coupling reactions. The hydroxyl group of serine further complicates this process, necessitating appropriate side-chain protection.

This protocol outlines the manual synthesis of a generic peptide containing Fmoc-N-Me-Ser(tBu)-OH using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

-

Deprotection reagent: 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Coupling of this compound:

-

Activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2-3 minutes.

-

Coupling: Add the activation mixture to the deprotected resin. Agitate at room temperature for 4-6 hours, or overnight if necessary.

-

Monitoring: The Kaiser test is not effective for N-methylated amino acids. Use a bromophenol blue test to monitor the coupling progress. A yellow color indicates completion, while blue or green indicates an incomplete reaction. If the reaction is incomplete, a second coupling (double coupling) may be necessary.

-

-

Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.

Proteolytic Stability Assay

This protocol provides a general method to assess the stability of an N-methylated serine-containing peptide in the presence of human serum.

Materials:

-

N-methylated peptide and its non-methylated serine counterpart

-

Human serum

-

Reaction buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4)

-

Quenching solution (e.g., 10% Trifluoroacetic acid, TFA)

-

HPLC system with a C18 column

Procedure:

-

Peptide Solution Preparation: Prepare stock solutions of the test peptides in the reaction buffer.

-

Incubation:

-

Add the peptide stock solution to pre-warmed human serum to a final peptide concentration of 10-100 µM.

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to an equal volume of quenching solution to stop the enzymatic degradation.

-

Sample Preparation: Centrifuge the quenched samples to pellet precipitated proteins. Collect the supernatant.

-

HPLC Analysis: Analyze the amount of intact peptide remaining in the supernatant by RP-HPLC, monitoring the absorbance at a suitable wavelength (e.g., 214 or 280 nm).

-

Data Analysis:

-

Generate a standard curve for each peptide to quantify its concentration.

-

Plot the percentage of remaining peptide against time.

-

Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

-

Compare the half-life of the N-methylated peptide to its non-methylated control.

-

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test peptides (N-methylated and non-methylated)

-

LC-MS/MS for quantification

Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.

-

Donor Plate Preparation: Dissolve the test peptides in PBS to a known concentration and add them to the wells of the coated donor plate.

-

Incubation: Place the donor plate into the acceptor plate, ensuring contact between the artificial membrane and the acceptor solution. Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

-

Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))

where:

-

Vd = volume of the donor well

-

Va = volume of the acceptor well

-

A = area of the membrane

-

t = incubation time

-

[C]a = concentration in the acceptor well

-

[C]eq = equilibrium concentration

-

Visualizations: Workflows and Pathways

Visual representations are crucial for understanding complex biological and chemical processes. The following diagrams, created using the DOT language, illustrate key concepts in the design and evaluation of N-methylated peptides.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and evaluation of N-methylated serine peptides.

Logical Relationships of N-Methylation Benefits

Caption: Logical relationships of the benefits of N-methylated serine in peptide design.

Representative GPCR Signaling Pathway

Caption: A representative GPCR signaling pathway (Gi-coupled) modulated by a peptide agonist.

Conclusion

The incorporation of N-methylated serine is a valuable tool in the arsenal (B13267) of peptide medicinal chemists. It offers a strategic approach to enhancing the proteolytic stability, cell permeability, and receptor binding characteristics of peptide drug candidates. While the synthesis of N-methylated peptides requires specialized protocols and careful optimization, the potential therapeutic benefits are substantial. The data and protocols presented in this guide provide a solid foundation for researchers to explore the potential of N-methylated serine in their own peptide design and drug discovery efforts. As our understanding of the nuanced effects of N-methylation on peptide conformation and function continues to grow, so too will our ability to rationally design highly effective and bioavailable peptide therapeutics.

References

- 1. Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry | Springer Nature Experiments [experiments.springernature.com]

- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor Peptide5 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fmoc-N-Me-Ser(tBu)-OH for Enhanced Peptide Metabolic Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their susceptibility to metabolic degradation, leading to short in vivo half-lives and reduced efficacy. A key strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone. The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Ser(tBu)-OH, sterically shields the amide bond from proteolytic enzymes, thereby enhancing metabolic stability. This technical guide provides an in-depth overview of the use of this compound in solid-phase peptide synthesis (SPPS), its impact on peptide properties, and detailed experimental protocols for its application and evaluation.

The Core Principles of N-Methylation for Metabolic Stability

N-methylation, the substitution of the amide proton with a methyl group, introduces significant conformational and physicochemical changes to a peptide. This modification imparts metabolic stability primarily through steric hindrance. Proteolytic enzymes, which recognize and cleave specific peptide sequences, are often impeded by the presence of the N-methyl group, which disrupts the necessary hydrogen bonding for enzyme-substrate recognition and sterically blocks the enzyme's active site.[1]

Beyond stability, N-methylation can influence a peptide's conformational flexibility. The restriction of backbone rotation can lock the peptide into a bioactive conformation, potentially increasing receptor binding affinity and selectivity.[1] However, this conformational constraint can also lead to a decrease in activity if the induced conformation is not optimal for receptor interaction.[2] Therefore, a systematic "N-methyl scan" is often employed to identify the optimal positions for methylation within a peptide sequence.[3]

Properties of this compound

This compound is a key building block for introducing N-methylated serine residues during Fmoc-based solid-phase peptide synthesis.

| Property | Value |

| Chemical Name | Fmoc-N-methyl-O-tert-butyl-L-serine |

| CAS Number | 197632-77-2 |

| Molecular Formula | C₂₃H₂₇NO₅ |

| Molecular Weight | 397.5 g/mol |

| Appearance | White to light yellow crystal powder |

| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone |

| Storage | 2-8°C |

Impact of N-Methylation on Peptide Stability: Quantitative Data

The introduction of N-methylated amino acids has been shown to significantly increase the half-life of peptides in biological fluids. While specific data for N-methyl-serine is dispersed across various studies, the general trend is a marked improvement in stability.

| Peptide | Modification | Half-life in Human Serum (t½) | Fold Increase in Stability | Reference |

| Model Peptide R1 | Unmodified | ~10 min | - | [4] |

| N-Me-Ala at P1 | > 80 min | > 8 | [4] | |

| N-Me-Val at P2 | ~60 min | 6 | [4] | |

| Melanocortin Analog | Backbone Cyclized | Susceptible to degradation | - | [2] |

| N-Methylated & Backbone Cyclized | Resistant to degradation by intestinal enzymes | Significant | [2] | |

| GLP-1 | Native | ~2 min | - | [5] |

| Semaglutide (contains Aib, a sterically hindered amino acid) | Very long (resistant to DPP-4) | Significant | [5] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

The coupling of N-methylated amino acids is notoriously challenging due to the steric hindrance of the N-methyl group and the decreased nucleophilicity of the secondary amine. This often leads to slower reaction kinetics and incomplete couplings. To overcome these challenges, more potent coupling reagents and optimized conditions, such as microwave irradiation, are often employed.[6]

Materials:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or an alternative potent coupling reagent.

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (e.g., 5 min and then 15 min) to remove the Fmoc protecting group from the preceding amino acid. Wash the resin thoroughly with DMF.

-

Coupling of this compound (Manual Synthesis):

-

In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with HATU (0.95 equivalents to the amino acid) and DIPEA (2 equivalents to the amino acid) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, this time may be extended, or microwave heating can be applied.

-

Microwave-Assisted Coupling: Perform the coupling in a microwave peptide synthesizer at a controlled temperature (e.g., 50-75°C) for 10-30 minutes.[6]

-

-

Monitoring the Coupling: After the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is necessary.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a general procedure to assess the metabolic stability of a peptide in human plasma.

Materials:

-

Test peptide (e.g., with and without N-Me-Ser)

-

Human plasma (from a pool of donors, with anticoagulant like heparin or EDTA)

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA) or acetonitrile (B52724) (ACN) for protein precipitation

-

LC-MS system

Procedure:

-

Peptide Stock Solution: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).

-

Incubation:

-

Pre-warm the human plasma to 37°C.

-

Spike the test peptide into the plasma to a final concentration of 1-10 µM.

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

-

Protein Precipitation: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a protein precipitating agent (e.g., 3 volumes of cold ACN or 10% TCA).

-

Sample Preparation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

LC-MS Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS to quantify the amount of remaining parent peptide.

-

Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Visualization of Workflows and Pathways

Peptide Synthesis and Stability Workflow

Caption: General workflow for peptide synthesis, purification, and stability assessment.

Somatostatin (B550006) Receptor Signaling Pathway

Somatostatin and its analogs, some of which incorporate N-methylated amino acids for enhanced stability, exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs).[7][8]

Caption: Simplified somatostatin receptor signaling cascade.

GLP-1 Receptor Signaling Pathway

Glucagon-like peptide-1 (GLP-1) receptor agonists are crucial therapeutics for type 2 diabetes. Stability enhancement through modifications like N-methylation is an active area of research. The GLP-1 receptor is also a GPCR, primarily coupling to Gs proteins.[9][10]

Caption: Key signaling events following GLP-1 receptor activation in pancreatic β-cells.

Conclusion

The incorporation of this compound is a powerful tool in peptide drug discovery to enhance metabolic stability and fine-tune conformational properties. While the synthetic challenges associated with sterically hindered N-methylated amino acids are significant, the use of potent coupling reagents and optimized protocols can lead to the successful synthesis of more robust and efficacious peptide therapeutics. The provided protocols and workflows serve as a foundational guide for researchers aiming to leverage N-methylation to improve the pharmacokinetic profiles of their peptide candidates. Further investigation into the precise quantitative effects of N-methyl-serine on the stability of a wider range of peptides will continue to refine the strategic application of this valuable modification.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic stability of peptidomimetics: N-methyl and aza heptapeptide analogs of a PKB/Akt inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 7. mdpi.com [mdpi.com]

- 8. Somatostatin receptor - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

The Transformative Power of N-Methylation in Peptidomimetic Drug Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids into peptidomimetics has emerged as a powerful tool in medicinal chemistry to overcome the inherent pharmacokinetic limitations of peptide-based therapeutics. This in-depth guide explores the profound biological impact of this modification, offering a comprehensive overview of its effects on proteolytic stability, cell permeability, and receptor affinity. Detailed experimental protocols, quantitative data, and visual representations of key biological processes are provided to equip researchers with the knowledge to effectively leverage N-methylation in the design of next-generation therapeutics.

Core Biological Impacts of N-Methylation

N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, imparts significant conformational and physicochemical changes that translate into tangible therapeutic advantages.

Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is the dramatic increase in resistance to enzymatic degradation by proteases.[1] The methyl group provides steric hindrance, physically obstructing the approach of proteases to the scissile amide bond.[1] Furthermore, the absence of the amide proton disrupts the hydrogen-bonding interactions crucial for enzyme recognition and binding, thereby preventing cleavage.[1] This enhanced stability leads to a longer in vivo half-life, a critical factor for reducing dosing frequency and improving patient compliance.[2]

Improved Cell Permeability and Oral Bioavailability

N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a key determinant of oral bioavailability.[3] By replacing a hydrogen bond donor (the amide proton) with a lipophilic methyl group, the overall hydrophobicity of the peptide is increased.[2] This modification can disrupt the intramolecular and intermolecular hydrogen bonding networks that favor an extended conformation in aqueous environments, allowing the peptide to adopt a more compact, membrane-permeable conformation.[3] This "chameleon-like" behavior is exemplified by the naturally occurring, orally bioavailable cyclic peptide cyclosporine A, which contains seven N-methylated residues.[4]

Conformational Control and Receptor Affinity

The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone by creating a steric clash that disfavors certain dihedral angles.[5] This conformational constraint can lock the peptidomimetic into a bioactive conformation, leading to increased receptor binding affinity and selectivity.[2] However, the effect on binding affinity is highly context-dependent. While pre-organizing a peptide into its receptor-bound conformation can be advantageous, an unfavorable conformational bias induced by N-methylation can also lead to a decrease in affinity.[6] Therefore, a systematic "N-methyl scan," where each residue is sequentially replaced with its N-methylated counterpart, is often employed to identify positions where methylation is beneficial.[4]

Quantitative Impact of N-Methylation on Peptidomimetic Properties

The following tables summarize the quantitative effects of N-methylation on key pharmacological parameters of various peptidomimetics, providing a clear comparison between parent peptides and their N-methylated analogs.

Table 1: Effect of N-Methylation on Receptor Binding Affinity

| Peptide/Peptidomimetic | Target Receptor | Modification | IC50 / Ki (nM) | Fold Change | Reference |

| c(phg-isoDGR-k) | α5β1 Integrin | Parent | - | - | [7] |

| c(phg-isoDGR-(NMe)k) | α5β1 Integrin | N-Me-Lys | - | - | [7] |

| c(RG-N(Me)D-f-N(Me)V) | ανβ3 Integrin | N-Me-Asp, N-Me-Val | 5.9 | - | [8] |

| HIV-1 FSS RNA Binder 1Z | HIV-1 FSS RNA | Parent | 1000 | - | [9] |

| HIV-1 FSS RNA Binder 2Z | HIV-1 FSS RNA | N-Me-Arg | 140 | 7.1x increase | [9] |

| HIV-1 FSS RNA Binder 3Z | HIV-1 FSS RNA | N-Me-Gln | 12 | 83.3x increase | [9] |

| HIV-1 FSS RNA Binder 4Z | HIV-1 FSS RNA | N-Me-Asn | 4 | 250x increase | [9] |

Table 2: Effect of N-Methylation on Proteolytic Stability

| Peptide | Protease | Modification | Half-life (t½) | Fold Increase | Reference |

| Peptide 2 | Human Blood Plasma | Parent | 3.2 h | - | [10] |

| Peptide 3 | Human Blood Plasma | Modified | 50.5 h | 15.8x | [10] |

| G-protein Ligand | Trypsin | Unmodified | < 1 min | - | [11] |

| N-Me-L8 G-protein Ligand | Trypsin | N-Me-Leu8 | > 1000 min | > 1000x | [11] |

| N-Me-K G-protein Ligand | Trypsin | N-Me-Lys | 72 min | 72x | [11] |

Table 3: Effect of N-Methylation on Cell Permeability

| Peptide | Assay | Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |

| Cyclic Hexapeptide | Caco-2 | Three N-methyl groups | - | [12] |

| Somatostatin (B550006) Analog | - | Tri-N-methylated | - | [4] |

Note: Specific Papp values were not explicitly provided in the source, but the text indicates significant improvements leading to oral bioavailability.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of N-methylated peptidomimetics.

Solid-Phase Synthesis of N-Methylated Peptides

The incorporation of N-methylated amino acids into a peptide sequence during solid-phase peptide synthesis (SPPS) requires specific protocols to overcome the steric hindrance of the N-methyl group.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-protected N-methyl amino acids

-

Rink Amide resin or other suitable solid support

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[13]

-

Fmoc Deprotection:

-

Coupling of Standard Amino Acids:

-

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of a coupling agent (e.g., HBTU) in DMF.

-

Add 8 equivalents of DIPEA to the amino acid/coupling agent solution.[13]

-

Allow the activation to proceed for 2-5 minutes at room temperature.[13]

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[13]

-

Monitor coupling completion using a colorimetric test (e.g., Kaiser test).

-

-

Coupling of N-Methylated Amino Acids:

-

Coupling to an N-methylated residue is more challenging due to steric hindrance. Use a more potent coupling agent like HATU.[13]

-

In a separate vial, dissolve 4 equivalents of the Fmoc-N-methyl amino acid and 3.9 equivalents of HATU in DMF.

-

Add 8 equivalents of DIPEA to the solution.

-

Allow activation for 2-5 minutes.

-

Add the activated solution to the resin and agitate for 1-4 hours. A longer coupling time is generally required.[13]

-

Monitor coupling completion using the bromophenol blue test for secondary amines.[13] Double coupling may be necessary.

-

-

Washing: After each coupling step, wash the resin thoroughly with DMF (5 times).[13]

-

Repeat Cycles: Repeat steps 2-5 until the desired peptide sequence is assembled.[13]

-

Final Cleavage and Deprotection:

-

After the final coupling and washing, wash the resin with DCM and dry it under vacuum.[13]

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.[13]

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.[13]

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.

Materials:

-

Caco-2 cells (ATCC)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

-

Transwell® inserts (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

-

Test compound and control compounds (e.g., propranolol (B1214883) for high permeability, Lucifer yellow for low permeability).

-

LC-MS/MS system for analysis.

Protocol:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in DMEM.

-

Seed the cells onto the apical side of the Transwell® inserts at a suitable density.

-

Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer.[1]

-

-

Monolayer Integrity Test:

-

Before the assay, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity. TEER values should be above a predetermined threshold (e.g., 300 Ω·cm²).[1]

-

Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

-

-

Permeability Assay (Apical to Basolateral - A to B):

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add the test compound (at a specific concentration, e.g., 10 µM) dissolved in HBSS to the apical (donor) compartment.[14]

-

Add fresh HBSS to the basolateral (receiver) compartment.

-

Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]

-

At the end of the incubation, take samples from both the apical and basolateral compartments.

-

-

Sample Analysis:

-

Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.

-

-

Calculation of Apparent Permeability Coefficient (Papp):

-

Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of permeation of the drug across the cells.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration of the drug in the donor compartment.[14]

-

-

In Vitro Plasma Stability Assay

This assay determines the stability of a peptidomimetic in plasma, providing an indication of its susceptibility to degradation by plasma enzymes.

Materials:

-

Pooled plasma from the desired species (e.g., human, rat, mouse).

-

Test compound.

-

Acetonitrile (B52724) or methanol (B129727) containing an internal standard.

-

LC-MS/MS system.

Protocol:

-

Incubation:

-

Pre-warm the plasma to 37°C.

-

Add the test compound (final concentration typically 1 µM) to the plasma.[15]

-

Incubate the mixture at 37°C.

-

-

Time Points:

-

Take aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[15]

-

-

Reaction Termination:

-

At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard to precipitate the plasma proteins.[16]

-

-

Sample Processing:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the percentage of the remaining compound against time.

-

Determine the half-life (t½) of the compound by fitting the data to a first-order decay model.[16]

-

Visualizing Biological Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of N-methylated peptidomimetics.

Caption: General experimental workflow for the development and evaluation of N-methylated peptidomimetics.

Caption: Simplified integrin receptor signaling pathway modulated by N-methylated RGD peptidomimetics.

Caption: Key signaling events downstream of somatostatin receptor activation by N-methylated analogs.

Conclusion

N-methylation represents a versatile and highly effective strategy for optimizing the drug-like properties of peptidomimetics. By enhancing proteolytic stability, improving cell permeability, and enabling fine-tuning of receptor affinity and selectivity, this modification can transform a promising peptide lead into a viable clinical candidate. The systematic application of the synthetic and analytical protocols outlined in this guide, coupled with a thorough understanding of the underlying biological principles, will empower researchers to fully harness the potential of N-methylated amino acids in the development of novel and effective peptide-based therapeutics.

References

- 1. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. N-Methylation of isoDGR Peptides: Discovery of a Selective α5β1-Integrin Ligand as a Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. enamine.net [enamine.net]

- 15. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Fmoc-N-Me-Ser(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-Ser(tBu)-OH is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly for the introduction of N-methylated serine residues into peptide sequences. N-methylation is a key modification in medicinal chemistry, often imparting peptides with enhanced pharmacological properties. This modification can lead to increased metabolic stability, improved cell permeability, and better receptor affinity and selectivity by inducing conformational constraints and removing the hydrogen bond donor capacity of the amide bond.[1][2] This in-depth technical guide provides a detailed overview of the core physicochemical properties of this compound, complete with experimental protocols and visualizations to aid researchers in its effective application.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, storage, and reactivity during peptide synthesis. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₇NO₅ | |

| Molecular Weight | 397.46 g/mol | |

| CAS Number | 197632-77-2 | |

| Appearance | White to off-white powder or crystals | --- |

| Melting Point | 213-218 °C | --- |

| Purity (HPLC) | ≥95.0% to ≥98.0% | |

| Solubility | Clearly soluble in DMF | --- |

| Storage | 2-8°C |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard practices for Fmoc-protected amino acids.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid provides an indication of its purity. A sharp melting range is characteristic of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the sample using a mortar and pestle.[3]

-

Load the sample into a capillary tube by pressing the open end into the powder. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.[4]

-

Place the capillary tube into the heating block of the melting point apparatus.[5]

-

For an unknown sample, a rapid initial heating (10-20 °C/min) can be performed to determine an approximate melting range.[3]

-

For a more precise measurement, start heating at a rate of approximately 10 °C/min until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/min.[6]

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[4][6]

Solubility Determination (Gravimetric Method)

Quantitative solubility data is essential for preparing solutions for peptide synthesis.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringe and syringe filter (e.g., 0.22 µm)

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add a pre-weighed excess amount of this compound to a vial containing a known volume of the solvent to be tested (e.g., DMF, NMP, DCM).

-

Seal the vial and place it in a constant temperature bath on a magnetic stirrer. Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.[7]

-

After equilibration, stop stirring and allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any solid particles.[7]

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.[7]

-

Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).

Purity Determination (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of Fmoc-amino acids.

Apparatus:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Solvents (HPLC grade): Acetonitrile (ACN), Water, Trifluoroacetic acid (TFA)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN/water). Filter the sample through a 0.22 µm syringe filter before injection.[8]

-

HPLC Conditions:

-

Mobile Phase A: 0.1% TFA in water[8]

-

Mobile Phase B: 0.1% TFA in ACN[8]

-

Gradient: A typical linear gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized to achieve good separation of any impurities.[8]

-

Flow Rate: 1.0 mL/min for a standard analytical column.[8]

-

Detection Wavelength: 214 nm or 220 nm, where the peptide bond absorbs.[8]

-

Column Temperature: Maintain a constant temperature, for example, 30 °C, for reproducibility.[8]

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.[8]

Role in Peptide Synthesis and Biological Applications

This compound is a key reagent in the synthesis of N-methylated peptides. The N-methylation of the peptide backbone can significantly enhance the therapeutic potential of bioactive peptides by improving their resistance to enzymatic degradation and increasing their ability to cross cell membranes.[2] Peptides synthesized using this building block can act as potent and selective modulators of various biological processes, including signal transduction pathways. For instance, they can function as enzyme inhibitors or receptor antagonists with improved pharmacokinetic profiles.[9]

Experimental and Logical Workflows

The following diagrams illustrate the key workflows involving this compound.

Conclusion

This compound is an indispensable tool for the synthesis of N-methylated peptides, which hold significant promise in the development of novel therapeutics. A thorough understanding of its physicochemical properties and the application of robust experimental protocols are essential for its successful utilization in the synthesis of high-purity peptides with enhanced biological activity. The ability to introduce N-methylation at specific sites within a peptide sequence allows for the fine-tuning of its pharmacological profile, paving the way for the creation of next-generation peptide-based drugs.

References

- 1. digital.csic.es [digital.csic.es]

- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thinksrs.com [thinksrs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

The Double-Edged Sword of the Amide Bond: How N-Methylation Fine-Tunes Peptide Receptor Affinity and Selectivity

For Immediate Release

In the intricate world of drug discovery, peptides represent a class of molecules with immense therapeutic potential. Their high specificity and potency are often, however, hampered by poor pharmacokinetic properties. A key strategy to overcome these limitations is the N-methylation of the peptide backbone, a subtle modification that can profoundly impact a peptide's interaction with its target receptor. This technical guide delves into the core principles of how N-methylation influences peptide receptor affinity and selectivity, providing researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, supporting data, and experimental methodologies.

N-methylation, the substitution of an amide proton with a methyl group, imparts significant conformational rigidity to the peptide backbone.[1][2] This seemingly minor alteration can lock the peptide into a bioactive conformation, pre-organizing it for optimal binding to its receptor and thereby enhancing affinity.[1] Conversely, if the induced conformation is not complementary to the receptor's binding pocket, a decrease in affinity can be observed.[2] This conformational control is a pivotal factor in modulating not only the strength of the interaction but also the selectivity of the peptide for different receptor subtypes.[3]

Impact on Receptor Binding: A Quantitative Look

The effect of N-methylation on receptor affinity is highly context-dependent, varying with the specific peptide sequence and the position of the methylation. Below are comparative data for two well-studied classes of peptides: RGD peptides targeting integrin receptors and somatostatin (B550006) analogs targeting somatostatin receptors (SSTRs).

RGD Peptides and Integrin Selectivity

The Arg-Gly-Asp (RGD) motif is a crucial recognition sequence for many integrins. N-methylation has been employed to enhance the selectivity of cyclic RGD peptides for specific integrin subtypes, which is critical for targeted therapies.

| Peptide/Analog | Target Integrin | IC50 (nM) | Change in Affinity/Selectivity | Reference |

| cyclo(RGDfV) | αVβ3 | 7.9 | - | [4] |

| cyclo(RGDf-N(Me)V-) | αVβ3 | 1.2 | ~6.6-fold increase in affinity | [4] |

| cyclo(RGDfV) | αIIbβ3 | >1000 | Low affinity | [4] |

| cyclo(RGDf-N(Me)V-) | αIIbβ3 | >1000 | Maintains high selectivity against αIIbβ3 | [4] |

Table 1: Comparison of IC50 values for a non-methylated cyclic RGD peptide and its N-methylated analog against αVβ3 and αIIbβ3 integrins.

Somatostatin Analogs and Receptor Subtype Specificity

Systematic N-methylation scans of somatostatin analogs have revealed that the position of the methyl group is critical for receptor affinity and selectivity across the five somatostatin receptor subtypes (sst1-5).

| Peptide/Analog Position of N-Methylation | sst1 (Ki, nM) | sst2 (Ki, nM) | sst3 (Ki, nM) | sst4 (Ki, nM) | sst5 (Ki, nM) | Key Observation | Reference |

| Parent Peptide | 1.5 | 0.3 | 2.0 | >100 | 5.0 | High affinity for sst1, 2, 3, and 5 | [2] |

| D-Trp8 | >100 | 15 | >100 | >100 | 0.2 | Exceptional affinity and selectivity for sst5 | [2] |

| Phe7 | >100 | >100 | >100 | >100 | >100 | Abolished affinity for all subtypes | [2] |

| Thr10 | >100 | >100 | >100 | >100 | >100 | Abolished affinity for all subtypes | [2] |

Table 2: Effect of N-methylation at different positions on the binding affinity (Ki) of a somatostatin octapeptide analog for human somatostatin receptor subtypes.

Key Experimental Protocols

The evaluation of N-methylated peptides necessitates robust and well-defined experimental protocols. Herein, we provide detailed methodologies for key assays used to determine receptor affinity and downstream signaling.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol provides a framework for a competitive radioligand binding assay to determine the inhibition constant (Ki) of N-methylated peptides.

1. Materials and Reagents:

-

Cell Membranes: Prepared from cells stably or transiently expressing the receptor of interest.

-

Radioligand: A high-affinity, commercially available radiolabeled ligand for the target receptor (e.g., [125I]-Tyr-somatostatin, [3H]-cRGDfV).

-

Test Compounds: N-methylated peptide and its non-methylated counterpart.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

2. Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A series of concentrations of the unlabeled test compound (N-methylated or non-methylated peptide).

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP and Calcium Mobilization

N-methylation can also influence the functional activity of a peptide (agonist or antagonist). Functional assays measure the downstream signaling events upon receptor activation.